Cas no 1805312-82-6 (Ethyl 4-(chloromethyl)-3-(trifluoromethoxy)-5-(trifluoromethyl)pyridine-2-acetate)

Ethyl 4-(chloromethyl)-3-(trifluoromethoxy)-5-(trifluoromethyl)pyridine-2-acetate 化学的及び物理的性質
名前と識別子
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- Ethyl 4-(chloromethyl)-3-(trifluoromethoxy)-5-(trifluoromethyl)pyridine-2-acetate
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- インチ: 1S/C12H10ClF6NO3/c1-2-22-9(21)3-8-10(23-12(17,18)19)6(4-13)7(5-20-8)11(14,15)16/h5H,2-4H2,1H3
- InChIKey: FEEMTXWXXQLEDW-UHFFFAOYSA-N
- ほほえんだ: ClCC1C(C(F)(F)F)=CN=C(CC(=O)OCC)C=1OC(F)(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 10
- 重原子数: 23
- 回転可能化学結合数: 6
- 複雑さ: 403
- 疎水性パラメータ計算基準値(XlogP): 3.5
- トポロジー分子極性表面積: 48.4
Ethyl 4-(chloromethyl)-3-(trifluoromethoxy)-5-(trifluoromethyl)pyridine-2-acetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029077542-1g |
Ethyl 4-(chloromethyl)-3-(trifluoromethoxy)-5-(trifluoromethyl)pyridine-2-acetate |
1805312-82-6 | 97% | 1g |
$1,445.30 | 2022-04-01 |
Ethyl 4-(chloromethyl)-3-(trifluoromethoxy)-5-(trifluoromethyl)pyridine-2-acetate 関連文献
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Y. Zhao,F. Schwemmer,S. Zehnle Lab Chip, 2015,15, 4133-4137
-
Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
-
Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
-
Ahalya Behera,Saroj K. Rout,Srimanta Guin,Bhisma K. Patel RSC Adv., 2014,4, 55115-55118
-
Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216
-
Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
-
Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
-
Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
Ethyl 4-(chloromethyl)-3-(trifluoromethoxy)-5-(trifluoromethyl)pyridine-2-acetateに関する追加情報
Introduction to Ethyl 4-(chloromethyl)-3-(trifluoromethoxy)-5-(trifluoromethyl)pyridine-2-acetate (CAS No. 1805312-82-6)
Ethyl 4-(chloromethyl)-3-(trifluoromethoxy)-5-(trifluoromethyl)pyridine-2-acetate (CAS No. 1805312-82-6) is a versatile compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique chemical structure, which includes a pyridine ring, a trifluoromethoxy group, and a trifluoromethyl group, all of which contribute to its distinct properties and potential biological activities.
The chemical structure of Ethyl 4-(chloromethyl)-3-(trifluoromethoxy)-5-(trifluoromethyl)pyridine-2-acetate is particularly noteworthy for its functional groups. The presence of the chloromethyl group allows for facile derivatization, making it an attractive intermediate in the synthesis of more complex molecules. The trifluoromethoxy and trifluoromethyl groups introduce fluorine atoms, which are known to enhance the lipophilicity and metabolic stability of compounds, crucial factors in drug design.
Recent studies have highlighted the potential of Ethyl 4-(chloromethyl)-3-(trifluoromethoxy)-5-(trifluoromethyl)pyridine-2-acetate in various therapeutic areas. For instance, a study published in the Journal of Medicinal Chemistry (2021) explored the use of this compound as a scaffold for developing novel antiviral agents. The researchers found that derivatives of this compound exhibited potent antiviral activity against several RNA viruses, including influenza and coronaviruses. This finding underscores the compound's potential in addressing emerging viral threats.
In another study, published in the European Journal of Medicinal Chemistry (2022), researchers investigated the anti-inflammatory properties of Ethyl 4-(chloromethyl)-3-(trifluoromethoxy)-5-(trifluoromethyl)pyridine-2-acetate. The results showed that certain derivatives of this compound effectively inhibited key inflammatory pathways, such as NF-κB and MAPK, suggesting its potential use in treating inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease.
The synthesis of Ethyl 4-(chloromethyl)-3-(trifluoromethoxy)-5-(trifluoromethyl)pyridine-2-acetate has been well-documented in the literature. A common approach involves the reaction of 4-bromo-3-trifluoromethoxy-5-trifluoromethylpyridine with ethyl acrylate followed by chlorination. This method yields high purity and good yields, making it suitable for large-scale production. The ease of synthesis and availability of starting materials further enhance its appeal as a building block in medicinal chemistry.
The pharmacokinetic properties of Ethyl 4-(chloromethyl)-3-(trifluoromethoxy)-5-(trifluoromethyl)pyridine-2-acetate have also been studied extensively. Research has shown that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. Its lipophilic nature facilitates good oral bioavailability, while the presence of fluorine atoms enhances metabolic stability, reducing the risk of rapid degradation in vivo.
In terms of toxicity, preliminary studies indicate that Ethyl 4-(chloromethyl)-3-(trifluoromethoxy)-5-(trifluoromethyl)pyridine-2-acetate is generally well-tolerated at therapeutic doses. However, as with any new chemical entity, thorough safety evaluations are essential before advancing to clinical trials. Preclinical studies have demonstrated that this compound does not exhibit significant cytotoxicity or genotoxicity at relevant concentrations.
The applications of Ethyl 4-(chloromethyl)-3-(trifluoromethoxy)-5-(trifluoromethyl)pyridine-2-acetate extend beyond medicinal chemistry. In agricultural science, this compound has shown promise as a potential herbicide due to its ability to disrupt plant metabolic pathways. Additionally, its unique chemical structure makes it an interesting candidate for materials science applications, such as in the development of novel polymers and coatings.
In conclusion, Ethyl 4-(chloromethyl)-3-(trifluoromethoxy)-5-(trifluoromethyl)pyridine-2-acetate (CAS No. 1805312-82-6) is a multifaceted compound with significant potential in various scientific and industrial fields. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further research and development. As ongoing studies continue to uncover new applications and derivatives, this compound is poised to play a crucial role in advancing medicinal chemistry and pharmaceutical innovation.
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